molecular formula C13H19Cl2N3 B2542909 1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride CAS No. 2270906-64-2

1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride

Cat. No.: B2542909
CAS No.: 2270906-64-2
M. Wt: 288.22
InChI Key: ILHVDVRMDNFYMO-UHFFFAOYSA-N
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Description

1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring. The piperidine moiety is introduced through subsequent reactions. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents under controlled temperature and pressure conditions.

    Major Products: The reactions often yield derivatives with modified functional groups, enhancing the compound’s biological activity

Scientific Research Applications

1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride can be compared with other benzimidazole derivatives:

Properties

IUPAC Name

1-methyl-2-piperidin-2-ylbenzimidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c1-16-12-8-3-2-6-10(12)15-13(16)11-7-4-5-9-14-11;;/h2-3,6,8,11,14H,4-5,7,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHVDVRMDNFYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCCCN3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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